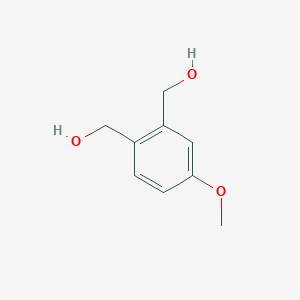

4-Methoxy-1,2-benzenedimethanol

Description

Nomenclature and Chemical Structure

IUPAC Naming Conventions and Common Synonyms

The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is (4-methoxy-1,2-phenylene)dimethanol . lookchem.com This name unambiguously describes the connectivity of the substituent groups to the central benzene (B151609) ring.

In scientific literature and commercial catalogs, it is also known by several synonyms, which include:

4-Methoxy-1,2-benzenedimethanol lookchem.com

(2-Hydroxymethyl-4-methoxyphenyl)methanol lookchem.com

4-Methoxybenzene-1,2-dimethanol lookchem.com

1,2-Benzenedimethanol (B1213519), 4-methoxy- lookchem.com

These names are often used interchangeably, though the IUPAC name remains the standard for formal chemical communication.

Structural Features: Aromatic Ring, Methoxy (B1213986) Group, and Hydroxymethyl Groups

The chemical personality of this compound is a direct consequence of its three key structural components:

Aromatic Ring: The core of the molecule is a benzene ring, a six-carbon aromatic system. This ring structure is characterized by its planarity and the delocalization of π-electrons, which imparts significant stability to the molecule. americanscientist.orgaromaticsonline.euwikipedia.org The benzene ring serves as the scaffold upon which the functional groups are arranged and influences their reactivity. americanscientist.orgaromaticsonline.euwikipedia.org

Methoxy Group (-OCH₃): Attached to the fourth carbon of the benzene ring is a methoxy group. This functional group consists of an oxygen atom bonded to a methyl group. The oxygen atom possesses lone pairs of electrons, which can be donated into the aromatic ring through resonance. vaia.comstackexchange.com This electron-donating nature of the methoxy group increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. vaia.comstackexchange.comvaia.com However, due to the electronegativity of the oxygen atom, the methoxy group also exerts a weaker electron-withdrawing inductive effect. stackexchange.com

Hydroxymethyl Groups (-CH₂OH): Positioned at the first and second carbons of the benzene ring are two hydroxymethyl groups. Each group consists of a methylene (B1212753) bridge (-CH₂) attached to a hydroxyl group (-OH). These primary alcohol functionalities are key sites of reactivity, capable of undergoing oxidation, esterification, and other reactions typical of alcohols. nagwa.com The hydroxyl groups can also participate in hydrogen bonding, influencing the compound's physical properties such as melting point and solubility. nih.gov The Hammett sigma value for a -CH₂OH group is reported as zero for both the meta and para positions, indicating it has a relatively neutral electronic effect on the aromatic ring compared to strongly activating or deactivating groups. stackexchange.com

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-4-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCMGVSCUAVGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503171 | |

| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36132-95-3 | |

| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Synthetic Routes and Reaction Conditions

The primary routes for synthesizing 4-methoxybenzyl alcohol from 4-methoxybenzaldehyde (B44291) involve the reduction of the aldehyde group. This can be achieved through the use of chemical reducing agents or by catalytic hydrogenation.

The reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol is commonly accomplished using complex metal hydrides. libretexts.org These reagents act as a source of hydride ions (H⁻), which are strong nucleophiles that attack the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uk

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent frequently used for the reduction of aldehydes and ketones. commonorganicchemistry.com It is known for its compatibility with protic solvents like methanol (B129727) and ethanol (B145695). commonorganicchemistry.comnumberanalytics.com The reaction mechanism involves the nucleophilic addition of a hydride ion from the BH₄⁻ complex to the carbonyl carbon. chemguide.co.uk For the reduction of 4-methoxybenzaldehyde, NaBH₄ offers high yields and straightforward reaction conditions. ugm.ac.idchegg.com

Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com Due to its high reactivity, it must be used in anhydrous, non-protic solvents and with strict moisture control. adichemistry.comacs.org LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols. libretexts.orgmasterorganicchemistry.com While effective for reducing 4-methoxybenzaldehyde, its high reactivity necessitates more stringent safety precautions compared to NaBH₄. acs.org

Table 1: Comparison of Common Reducing Agents for 4-Methoxybenzaldehyde Reduction

| Reducing Agent | Formula | Reactivity | Suitable Solvents | Key Considerations |

| Sodium Borohydride | NaBH₄ | Mild, Selective | Protic (Methanol, Ethanol), Water commonorganicchemistry.com | Safer and easier to handle; selective for aldehydes/ketones. commonorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Non-selective | Aprotic/Anhydrous (Diethyl Ether, THF) adichemistry.com | Highly reactive with water and protic solvents; requires inert atmosphere. adichemistry.comacs.org |

The choice of solvent is critical and depends on the reducing agent.

For Sodium Borohydride: Protic solvents like methanol or ethanol are commonly used. chemguide.co.uknumberanalytics.com They can participate in the reaction mechanism by protonating the resulting alkoxide intermediate. chemguide.co.uk Sometimes, a mixture of solvents like THF and methanol is employed to improve solubility and control reactivity. commonorganicchemistry.com Reactions are often conducted at room temperature or cooled to 0 °C to manage the reaction rate. commonorganicchemistry.comnumberanalytics.com

For Lithium Aluminum Hydride: Anhydrous aprotic solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are mandatory. adichemistry.comnumberanalytics.com LiAlH₄ reacts violently with protic solvents and even atmospheric moisture. adichemistry.com Temperature control is crucial for safety and selectivity. Reactions are typically initiated at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. numberanalytics.comic.ac.uk This control prevents runaway reactions and minimizes side products. acs.org

Catalytic hydrogenation is an alternative method where molecular hydrogen (H₂) is used to reduce the aldehyde in the presence of a metal catalyst. youtube.com This process involves the addition of hydrogen atoms across the carbon-oxygen double bond. masterorganicchemistry.com

Hydrogen Gas (H₂) serves as the source of hydrogen atoms for the reduction. masterorganicchemistry.com

Metal Catalysts are essential to facilitate the reaction. The most common catalyst for this type of reduction is Palladium on Carbon (Pd/C) . masterorganicchemistry.comresearchgate.net Other catalysts like Raney nickel are also effective. google.com The catalyst provides a surface on which the hydrogen gas and the aldehyde can adsorb and react. youtube.com Pd/C is valued for its efficiency and stability. researchgate.net

The conditions for catalytic hydrogenation can vary. While some hydrogenations can be carried out at atmospheric pressure using a hydrogen balloon, industrial processes often employ elevated pressures and temperatures to increase the reaction rate and efficiency. youtube.comnih.gov

Pressure: Hydrogen pressures can range from atmospheric to over 10 MPa. nih.gov Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction.

Temperature: Reaction temperatures can range from room temperature to over 100°C. google.comnih.gov The optimal temperature depends on the specific catalyst, substrate, and pressure used. nih.gov For instance, hydrogenation of anisaldehyde (methoxybenzaldehyde) using a Raney nickel catalyst is preferably carried out at temperatures between 70-130°C. google.com

Table 2: Typical Conditions for Catalytic Hydrogenation of 4-Methoxybenzaldehyde

| Parameter | Condition | Purpose |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel researchgate.netgoogle.com | Provides an active surface for the reaction. |

| Hydrogen Source | H₂ Gas masterorganicchemistry.com | The reducing agent. |

| Pressure | Atmospheric to >10 MPa nih.gov | Increases reaction rate. |

| Temperature | 30-180 °C google.com | Influences reaction rate and product yield. |

| Solvent | Ethanol, Methanol | Dissolves the starting material. |

Hydroxymethylation of Toluene (B28343)

A conceptual route to substituted benzenedimethanols can be envisioned starting from toluene, although the introduction of the methoxy (B1213986) group necessitates a more functionalized starting material, such as 4-methoxytoluene, for a direct synthesis of the target compound. The process involves key steps such as bromination and subsequent reaction of the generated intermediates.

Bromination to p-Tolyl Methyl Bromide

The bromination of toluene derivatives can proceed either on the aromatic ring (nuclear bromination) or on the methyl group (side-chain bromination), depending on the reaction conditions. For instance, the electrochemical bromination of 4-methoxytoluene in a two-phase system (chloroform and aqueous sodium bromide) initially leads to nuclear bromination at the position ortho to the strongly activating methoxy group, yielding 3-bromo-4-methoxytoluene. tandfonline.comtandfonline.com Subsequent electrolysis promotes side-chain bromination of this intermediate to form 3-bromo-4-methoxybenzyl bromide with high yield. tandfonline.comtandfonline.com

In a different approach, side-chain bromination can be achieved under UV light in the absence of a catalyst that favors aromatic substitution. libretexts.org This type of reaction on toluene produces benzyl (B1604629) bromide. If one were to start with 4-methoxytoluene, the expected product of a selective side-chain bromination would be 4-methoxybenzyl bromide. The reaction with bromine in the presence of iron filings and iodine as catalysts, typically used for nuclear bromination, has been demonstrated for the synthesis of 4-bromo-o-xylene (B1216868) from o-xylene (B151617) with high yields. orgsyn.org

| Starting Material | Reaction Type | Key Reagents/Conditions | Primary Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxytoluene | Electrochemical Bromination | NaBr (aq), CHCl3, Pt electrodes | 3-Bromo-4-methoxybenzyl bromide | 86% | tandfonline.comtandfonline.com |

| o-Xylene | Nuclear Bromination | Br2, Fe filings, I2, 0° to -5°C | 4-Bromo-o-xylene | 94-97% | orgsyn.org |

| Methylbenzene (Toluene) | Side-Chain Chlorination | Cl2, UV light, boiling | (Chloromethyl)benzene | Not specified | libretexts.org |

Reaction with Methanol

The reaction of a benzyl bromide derivative with methanol is a key step in modifying the functional group. When a compound like 3-bromo-4-methoxybenzyl bromide is reacted with methanol, a nucleophilic substitution occurs. The methoxide (B1231860) ion from methanol typically displaces the bromide, leading to the formation of an ether. For example, the reaction of 3-halomethyl-1,2,4,5-tetrafluorobenzene with methanol in the presence of an inorganic base yields 3-methoxymethyl-1,2,4,5-tetrafluorobenzene. google.com Similarly, reacting phenyl magnesium bromide (a Grignard reagent) with methanol results in an acid-base reaction that produces benzene (B151609) and magnesium methoxide bromide, demonstrating the reactivity of methanol's hydroxyl group. lookchem.comrsc.org Therefore, the direct reaction of a p-tolyl methyl bromide derivative with methanol would be expected to yield a methoxymethyl (ether) functionality rather than a hydroxymethyl (alcohol) group. To achieve hydroxymethylation from a benzyl bromide, hydrolysis (reaction with water or hydroxide) would be the standard procedure. chemicalbook.com

Derivations from Other Benzenedimethanol Analogs

The target compound can also be synthesized or modified from other, similar benzenedimethanol structures through various reactions.

Reactions of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (B1350987) with Inorganic Bases and Methylating Agents (e.g., Dimethyl Sulfate)

A documented strategy involves the selective methylation of one of the hydroxyl groups of a benzenedimethanol analog. For instance, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be synthesized from 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (tetrafluoro terephthalyl alcohol) using a methylating agent. google.com Patents describe the use of reagents like dimethyl sulfate (B86663) or methyl chloride for this selective methylation reaction. google.com This process highlights the ability to introduce a methoxy group onto a pre-existing benzenedimethanol framework.

Esterification Reactions (e.g., with Acetic Anhydride (B1165640) or Acetyl Chloride for Diacetate Derivatives)

Benzenedimethanol and its analogs readily undergo esterification. The reaction with acetic anhydride or acetyl chloride converts the hydroxyl groups into acetate (B1210297) esters. orgsyn.orgwikipedia.org For example, 1,4-benzenedimethanol (B118111) can be converted to 1,4-benzenedimethanol diacetate. lookchem.comresearchgate.net This reaction is typically carried out in the presence of a catalyst, such as a base (like pyridine (B92270) or sodium acetate) or an acid. orgsyn.orgwikipedia.org A solvent-free approach using acetic anhydride with a catalytic amount of vanadyl sulfate (VOSO₄) has also been shown to be effective for the acetylation of alcohols and phenols. orgsyn.org This methodology can be applied to 4-Methoxy-1,2-benzenedimethanol to produce its corresponding diacetate derivative.

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | Selective Methylation | Dimethyl sulfate or Methyl chloride | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | google.com |

| 1,4-Benzenedimethanol | Esterification (Acetylation) | Acetic anhydride or Acetyl chloride | 1,4-Benzenedimethanol diacetate | lookchem.comresearchgate.net |

| Phenols/Alcohols | Solvent-free Acetylation | Acetic anhydride, VOSO₄ | Acetate esters | orgsyn.org |

Advanced Synthetic Strategies

Beyond the fundamental methods, more complex and strategic approaches can be employed for the synthesis of this compound. One plausible advanced strategy involves the oxidation of a suitably substituted o-xylene derivative, followed by reduction. For example, a 4-methoxy-o-xylene could be oxidized to 4-methoxyphthalic acid. The industrial oxidation of o-xylene to phthalic anhydride is a well-established process, often using a vanadia-titania catalyst. lookchem.comnih.gov This resulting dicarboxylic acid or its anhydride can then be reduced to the corresponding diol, this compound. Common reducing agents for this transformation include strong hydrides like lithium aluminum hydride.

Another strategy involves formylation reactions. The formylation of electron-rich aromatic rings, such as methoxybenzenes, can be achieved using reagents like dichloromethyl methyl ether and titanium tetrachloride. researchgate.net A two-step process involving the introduction of two formyl groups onto a methoxybenzene core, followed by their reduction, presents a viable, albeit challenging, route to the target molecule. The reduction of aromatic aldehydes, such as 4-methoxybenzaldehyde, to the corresponding alcohol is readily accomplished using various reducing agents, including sodium formate (B1220265) with an iron complex catalyst or polymethylhydrosiloxane (B1170920) (PMHS) with potassium carbonate. researchgate.netresearchgate.net

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time savings. mjbas.comekb.eg This approach is a cornerstone of green chemistry, minimizing waste and simplifying complex procedures. mjbas.comnih.gov While specific one-pot protocols for this compound are not extensively detailed in the literature, the principles are widely applied in the synthesis of related aromatic compounds. For instance, the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde can be achieved in a one-pot reaction involving oximation followed by dehydration, with yields exceeding 80%. google.com Similarly, multicomponent reactions (MCRs) are recognized as reliable and green synthetic methodologies for creating diverse chemical libraries, including various heterocyclic compounds. mjbas.com These reactions benefit from simple protocols, inexpensive reactants, and often shorter reaction times. mjbas.comekb.eg

The general advantages of one-pot synthesis are summarized below:

| Advantage | Description | Reference |

|---|---|---|

| Increased Efficiency | Combines multiple operational steps, reducing the need for purification of intermediates and saving significant time. | mjbas.comekb.eg |

| Green Chemistry Alignment | Minimizes solvent usage and waste generation, making it an environmentally friendly approach. | mjbas.comnih.gov |

| Atom Economy | Maximizes the incorporation of starting materials into the final product. | ekb.eg |

| Simplified Procedures | Reduces manual handling and complex purification steps, leading to more straightforward and cost-effective processes. | mjbas.com |

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthesis methods are crucial when developing chiral derivatives, which are common in bioactive molecules. nih.gov Although specific applications to derivatives of this compound are not prominent in available research, the methodologies used for other complex molecules illustrate the potential approaches.

Stereoselective synthesis aims to selectively create one stereoisomer of a product. A notable method involves the nucleophilic addition of amines to epoxides. The use of a Lewis acid catalyst, such as lithium perchlorate (B79767) (LiClO4), can enhance both the reaction rate and the stereoselectivity by activating the epoxide ring. nih.gov This strategy has been successfully used to create a library of aminotriol derivatives from steviol (B1681142) in a stereoselective manner. nih.gov

Enantioselective synthesis focuses on producing a specific enantiomer. Ir-catalyzed asymmetric hydrogenation is a powerful technique for this purpose. nih.govrsc.org By adjusting reaction parameters like the solvent, it is possible to selectively synthesize either the (R) or (S) enantiomer of a product with high yields and excellent enantiomeric excess (ee). nih.govrsc.org For example, in the synthesis of chiral tetrahydroquinoxaline derivatives, using a toluene/dioxane solvent system can yield the (R)-enantiomer with up to 98% ee, while switching to ethanol can produce the (S)-enantiomer with up to 93% ee. nih.gov This methodology has proven robust enough for scale-up under continuous flow conditions, maintaining high yields and enantioselectivity. nih.govrsc.org

A summary of these advanced synthesis techniques is provided below:

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Epoxide Opening | Uses a Lewis acid (e.g., LiClO4) to catalyze the stereoselective ring-opening of epoxides with nucleophiles like amines. | Improves reaction time, yield, and stereoselectivity. | nih.gov |

| Ir-Catalyzed Asymmetric Hydrogenation | Employs an Iridium-based chiral catalyst to achieve highly enantioselective hydrogenation of prochiral substrates. | Solvent-controlled selectivity for (R) or (S) enantiomers; high yields and ee; applicable to continuous flow. | nih.govrsc.org |

Biocatalytic Production Methods

Biocatalysis leverages enzymes and whole organisms to perform chemical transformations, often with high specificity and under mild, environmentally friendly conditions.

Enzymes are highly efficient catalysts for generating chiral compounds. A key strategy is biocatalytic desymmetrization, where an enzyme selectively reacts with one functional group in a symmetric molecule to create a chiral intermediate. This approach was central to an enantioselective synthesis of the potent anti-HIV drug Islatravir (EFdA). nih.gov In this synthesis, a biocatalytic desymmetrization was employed to construct a key stereocenter, demonstrating the power of enzymes in precise stereochemical control. nih.gov

There is currently no available research in the provided sources linking the utilization of waste biomass-derived hydrogen peroxide to the synthesis of this compound.

Industrial Production Methods and Scale-Up Considerations

The compound this compound has achieved commercial mass production, indicating that viable industrial-scale synthesis methods have been developed. lookchem.com While specific proprietary methods are not public, general considerations for scaling up chemical syntheses apply. Key challenges in scaling up include maintaining reaction control, ensuring consistent product quality, managing heat transfer, and optimizing cost-effectiveness.

For processes like the asymmetric hydrogenations mentioned earlier, transitioning to continuous flow chemistry is an effective scale-up strategy. nih.gov Flow chemistry offers advantages such as enhanced safety with pressurized gases, excellent reproducibility, and a high surface-area-to-volume ratio for efficient thermal control. nih.govrsc.org This approach has been used to produce gram-scale quantities of chiral products with comparable yields and enantioselectivities to lab-scale batch reactions. nih.govrsc.org

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is a powerful class of reactions that involves the formation of a new bond through the removal of hydrogen. This atom-economical approach is widely used in the synthesis of complex molecules, including nitrogen-containing heterocycles. Typically, this involves the reaction of an alcohol with an amine, catalyzed by a transition metal complex, to form a C-N bond with the liberation of hydrogen gas.

For the synthesis of nitrogen-containing heterocyples such as quinoxalines and benzimidazoles, the reaction of 1,2-diols with aromatic diamines like o-phenylenediamine (B120857) is a known strategy. uni-bayreuth.denih.govrsc.orgresearchgate.net Given that this compound is a 1,2-diol, it is structurally suited for such a transformation. However, specific studies detailing this reaction with this particular substituted diol are not found in the current body of scientific literature.

The synthesis of quinoxalines, for example, can be achieved through the oxidative dehydrogenative coupling of vicinal diols with o-phenylenediamines. uni-bayreuth.de This reaction typically proceeds via the initial oxidation of the diol to a dicarbonyl intermediate, which then undergoes condensation with the diamine. While ethylene (B1197577) glycol has been used as a substrate for this purpose, the specific use of this compound is not documented. uni-bayreuth.de

A variety of catalytic systems have been developed for dehydrogenative coupling reactions. These often feature transition metals such as ruthenium, iron, and cobalt. nih.govrsc.orgresearchgate.net For instance, cooperative catalysis involving bismutite and transition metal oxides, such as CoBi₂O₂CO₃, has been shown to be effective in the synthesis of quinoxalines from ethylene glycol. uni-bayreuth.de Additionally, mesoporous materials like MoOₓ have been investigated for the oxidative coupling of amines. wordpress.com

However, there is no specific information available on the use of mesoporous Co-MnOx as a catalytic system for the dehydrogenative coupling of this compound with diamines.

The efficiency of dehydrogenative coupling reactions is highly dependent on parameters such as the choice of solvent, reaction temperature, catalyst loading, and the nature of any additives. For the synthesis of quinoxalines from ethylene glycol and o-phenylenediamine using a CoBi₂O₂CO₃ catalyst, reaction conditions such as a temperature of 110°C and a catalyst loading of 2.5 to 10 mol% have been reported. uni-bayreuth.de Optimization of these parameters is crucial for achieving high conversion and selectivity. Without specific experimental data for this compound, it is not possible to provide optimized reaction parameters or associated data such as conversion, selectivity, and Turnover Frequency (TOF).

The mechanism of dehydrogenative coupling for the formation of nitrogen-containing heterocycles generally involves several steps. For the reaction between a diol and a diamine, the proposed pathway often starts with the dehydrogenation of the diol to form an aldehyde or dicarbonyl species. This is followed by a condensation reaction with the diamine to form an imine or a related intermediate. Subsequent intramolecular cyclization and further dehydrogenation lead to the final aromatic heterocycle. The role of the catalyst is central to facilitating the hydrogen elimination steps. For instance, in iron-catalyzed systems, the mechanism is believed to proceed via an "acceptorless dehydrogenative coupling" (ADC) pathway, where hydrogen gas is liberated. nih.govresearchgate.net Specific mechanistic investigations involving this compound, including the potential roles of dehydration, H₂ elimination, and the effect of specific dopants like cobalt, have not been reported.

Anionic Polymerization Reactions

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species. It is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as living polymerization. uni-bayreuth.de

For a molecule to undergo anionic polymerization, it typically needs to possess a vinyl group with an electron-withdrawing substituent that can stabilize the propagating anionic center. uni-bayreuth.de While it is conceivable to chemically modify this compound to introduce an asymmetrical vinyl group, there is no information in the scientific literature describing the synthesis of such a monomer or its subsequent use in controlled anionic polymerization. The synthesis of tailored polymer structures through the combination of cationic and anionic polymerization techniques has been explored for other monomers, but not in the context of derivatives of this compound. uni-bayreuth.de

Oxidation Reactions

The oxidation of this compound can proceed through several pathways, involving either the hydroxyl groups or the aromatic ring, and can be achieved using both enzymatic and chemical methods.

Enzymatic Oxidation Pathways

Enzymatic systems offer a green and highly selective alternative to traditional chemical oxidation. While direct enzymatic oxidation studies on this compound are not extensively documented, research on its isomer, 1,4-benzenedimethanol (1,4-BDM), provides significant insight into potential biocatalytic conversions to valuable products like terephthalic acid.

A notable enzymatic pathway involves a dual-enzyme system of chloroperoxidase (CPO) from Caldariomyces fumago and xanthine (B1682287) oxidase (XO). In a process developed for 1,4-BDM, CPO, with the continuous addition of an oxidant like hydrogen peroxide, oxidizes the alcohol groups. acs.org This initial step results in a mixture of intermediates, including the corresponding aldehyde and carboxylic acid derivatives such as 4-hydroxymethylbenzaldehyde and 4-carboxybenzaldehyde. acs.org The subsequent introduction of xanthine oxidase (XO) further oxidizes these intermediates, achieving a significant yield of the final dicarboxylic acid, terephthalic acid. acs.org A 65% yield of terephthalic acid from 1,4-BDM has been reported using this sequential CPO/XO system. acs.org This enzymatic cascade demonstrates a potential route for the conversion of benzenedimethanol structures to dicarboxylic acids under mild conditions.

Table 1: Enzymatic Oxidation of 1,4-Benzenedimethanol

| Enzyme System | Substrate | Key Intermediates | Final Product | Reported Yield |

| Chloroperoxidase (CPO) & Xanthine Oxidase (XO) | 1,4-Benzenedimethanol | Terephthaldicarboxaldehyde, 4-Carboxybenzaldehyde | Terephthalic Acid | 65% acs.org |

Oxidative Properties related to Hydroperoxide Groups in Adducts

Compounds with benzylic hydrogens, such as this compound, are susceptible to autoxidation in the presence of oxygen, which can lead to the formation of hydroperoxides. osu.edu This process is often initiated or accelerated by light, heat, and the presence of radical initiators. osu.edu The benzylic C-H bonds are relatively weak and prone to hydrogen abstraction, leading to a resonance-stabilized benzylic radical that can then react with molecular oxygen to form a peroxyl radical. This radical can subsequently abstract a hydrogen atom from another molecule to propagate the chain reaction and form a benzylic hydroperoxide.

Benzylic hydroperoxides are notable for their ability to act as Lewis bases and form adducts with transition metal ions. sci-hub.se This interaction is typically reversible. However, these adducts can decompose, often catalytically, in the presence of reducing agents like Co(II) or Fe(II) ions, through a Fenton-type single-electron transfer mechanism. sci-hub.se The oxidation of benzylic alcohols can also be achieved using hydrogen peroxide or tert-butyl hydroperoxide, often catalyzed by metal complexes, which may proceed through radical mechanisms involving hydroperoxy species. acs.orgrsc.orgmdpi.com The presence of radical quenchers has been shown to suppress the conversion in such reactions, indicating the involvement of radical intermediates. acs.org

Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of electron-donating groups. The reactivity and regioselectivity of these substitutions are dictated by the combined electronic effects of the methoxy group and the two hydroxymethyl groups.

The methoxy group (-OCH₃) at position 4 is a strong activating group and a powerful ortho-para director due to its ability to donate electron density to the ring via resonance. wikipedia.org The two hydroxymethyl groups (-CH₂OH) at positions 1 and 2 are weakly activating and also ortho-para directors.

In an electrophilic attack, the directing influences of these substituents determine the position of the incoming electrophile.

The methoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The hydroxymethyl group at C1 directs to its ortho (C6) and para (C4, which is already substituted) positions.

The hydroxymethyl group at C2 directs to its ortho (C3) and para (C5) positions.

The powerful activating and directing effect of the methoxy group is expected to be the dominant influence. Both the methoxy group and the C2-hydroxymethyl group strongly favor substitution at position 3 and position 5. Therefore, electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur predominantly at the C3 and C5 positions of the aromatic ring. wikipedia.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | C4 | Strongly Activating | Ortho, Para (to C3, C5) |

| -CH₂OH | C1 | Weakly Activating | Ortho, Para (to C6) |

| -CH₂OH | C2 | Weakly Activating | Ortho, Para (to C3, C5) |

| Predicted Major Product Positions | C3 and C5 |

Reactions of Hydroxyl Groups

The two primary benzylic hydroxyl (-CH₂OH) groups are key functional sites for a variety of chemical transformations, including etherification, esterification, and amination.

Etherification and Esterification

The hydroxyl groups of this compound can readily undergo etherification and esterification, which are fundamental reactions of alcohols.

Etherification: The Williamson ether synthesis provides a classic method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. khanacademy.orgyoutube.com This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide or other substrate with a good leaving group. wikipedia.orgorganicchemistrytutor.com Given that this compound possesses two primary alcohol groups, it can be converted into a mono- or di-ether, depending on the stoichiometry of the reagents.

Esterification: The Fischer-Speier esterification is a common acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water produced is removed from the reaction mixture. masterorganicchemistry.comyoutube.com The primary hydroxyl groups of this compound are well-suited for this reaction with various carboxylic acids in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, yielding the corresponding mono- or di-esters. wikipedia.orgwvu.edu

Amidation/Amination Reactions

The direct conversion of the hydroxyl groups to amino groups represents an important synthetic transformation.

Direct Amination: The direct amination of alcohols with ammonia (B1221849) is an atom-economical method to synthesize primary amines. This transformation can be achieved using homogeneous catalyst systems, often based on transition metals like ruthenium. mdpi.com The mechanism is frequently described as a "hydrogen shuttling" or "borrowing hydrogen" process. The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the hydrogen held by the catalyst to yield the primary amine. This method has been successfully applied to primary benzylic alcohols. mdpi.comwikipedia.org The reaction typically requires elevated temperatures (135-180 °C) and pressures. mdpi.com The two benzylic alcohol functionalities of this compound are expected to be reactive under these conditions, potentially yielding the corresponding mono- or di-amine.

Mechanistic Studies of Key Transformations

Comprehensive mechanistic studies are fundamental to understanding the reactivity of a chemical compound, providing insights into reaction pathways, transition states, and the formation of transient species. For this compound, such detailed investigations appear to be a gap in the current body of chemical research.

Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates, rate laws, and the influence of various parameters such as concentration, temperature, and catalysts. These studies allow for the determination of activation energies and the proposal of rate-determining steps. However, a search of scientific databases reveals a lack of specific kinetic data for reactions involving this compound. Without experimental data, it is not possible to construct a data table or provide a detailed analysis of the kinetics of its key transformations.

Intermediate Identification

The identification of reaction intermediates is a cornerstone of mechanistic chemistry, offering direct evidence for proposed reaction pathways. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are employed to detect and characterize these often short-lived species. In the context of this compound, there is a notable absence of published research detailing the isolation or spectroscopic identification of intermediates in its characteristic reactions, such as oxidation or cyclization. While the synthesis of this compound has been reported via the reduction of dimethyl 4-methoxyphthalate with a reducing agent like lithium aluminum hydride, the mechanistic specifics of this transformation, including the characterization of any intermediate species, are not elaborately described. rsc.org

Due to the lack of available research data, a detailed exposition on the kinetic studies and intermediate identification for the transformations of this compound cannot be provided at this time. Further experimental investigation is required to elucidate the mechanistic details of this compound's reactivity.

Historical Context and Initial Research Discoveries

Significance in Modern Chemical and Materials Science Research

While the broader class of benzenedimethanols and methoxy-substituted aromatic compounds sees extensive use in materials science, detailed research findings on the specific applications of this compound are not widely documented in publicly available literature. Its primary significance appears to be as a chemical intermediate in organic synthesis.

The synthesis of this compound has been described, for instance, through the reduction of 4-methoxyphthalic acid using reagents like lithium aluminium tetrahydride. lookchem.comambeed.com This indicates its availability for use in further chemical transformations. The presence of two primary alcohol functionalities allows it to act as a diol, a class of molecules crucial for step-growth polymerization to produce polyesters and polyurethanes. The methoxy group can influence properties such as solubility, polarity, and reactivity of the resulting materials.

For comparison, the related compound 1,4-benzenedimethanol (B118111) is utilized as a monomer in the synthesis of polymers, including polyesters and as a component for creating highly cross-linked polymers. guidechem.com Similarly, other related methoxy-containing phenolic compounds, like 2-methoxy-4-vinylphenol (B128420) (MVP), are explored as bio-based monomer precursors for creating thermoplastics and thermoset polymers. mdpi.com These applications of structurally similar compounds highlight the potential, yet currently underexplored, utility of this compound as a monomer or modifier in polymer chemistry and materials science. However, specific research detailing its incorporation into polymers or materials and the resulting properties is limited.

Applications in Organic Synthesis and Materials Science

Building Block in Organic Synthesis

4-Methoxy-1,2-benzenedimethanol is recognized as a functional building block in organic synthesis. Chemical suppliers categorize it among pharmaceutical intermediates and building blocks, indicating its established role in the synthesis of more complex chemical structures . The presence of two primary alcohol functionalities allows for a range of reactions, including oxidation, esterification, and etherification, while the methoxy-activated benzene (B151609) ring can undergo electrophilic substitution, making it a multifaceted starting material.

The molecular framework of this compound is a valuable scaffold in medicinal chemistry. Its isomers, such as 1,3-benzenedimethanol (B147609) and 1,4-benzenedimethanol (B118111), are noted for their use as starting materials or building blocks in the synthesis of various pharmaceutical compounds mdpi.comnih.gov. This utility extends to the 4-methoxy derivative, which is listed commercially as a pharmaceutical intermediate .

Detailed research illustrates the role of this compound as a specific intermediate in pharmaceutical development. In a study focused on designing novel anthelmintic (anti-worm) drugs, this compound was synthesized as a key intermediate compound. The synthesis was achieved through the reduction of a related methoxy-substituted phthalate (B1215562) precursor using lithium aluminium hydride in a tetrahydrofuran (B95107) (THF) solvent sigmaaldrich.com. This direct application underscores its utility in the creation of new potential therapeutic agents.

The functional groups present on the this compound scaffold can be crucial for biological activity. Research into novel benzimidazole-derived carboxamides has shown that the presence of methoxy (B1213986) and hydroxy groups on the phenyl ring can enhance the antioxidant and antiproliferative properties of the resulting compounds. In these studies, substituted derivatives demonstrated significant biological activity, highlighting the principle that functional groups like the methoxy group can contribute to the therapeutic efficacy of a final drug product.

The core structure of 1,2-benzenedimethanol (B1213519) is a known intermediate in the production of agrochemicals. A patent for producing 1,2-benzenedimethanol compounds describes them as synthetic intermediates for creating piperidine (B6355638) derivatives that are effective as fungicidal crop protectants. Furthermore, the parent compound, 1,2-benzenedimethanol, is a known environmental transformation product of the fungicide Dithianon nih.gov. The synthetic pathways designed for the general class of 1,2-benzenedimethanols can be applied to substituted versions like this compound, positioning it as a relevant intermediate for creating new agrochemical agents.

While direct synthesis of dyes starting from this compound is not widely documented, the methoxyphenyl moiety is a common feature in dye chemistry. For instance, novel azo-dyes have been synthesized using precursors containing methoxyphenyl groups. These syntheses typically involve diazotization followed by a coupling reaction. The resulting dyes, which incorporate the methoxy-substituted benzene ring, have shown significant dyeing properties on substrates like jute, demonstrating the value of this chemical motif in the development of coloring agents.

Table 2: Research Findings on the Applications of this compound and Related Compounds This interactive table summarizes key research findings discussed in the article.

| Application Area | Finding | Compound Focus | Source |

| Pharmaceutical Synthesis | Synthesized as a specific intermediate (compound 9B) in a research project for designing novel anthelmintic drugs. | This compound | sigmaaldrich.com |

| Agrochemical Synthesis | 1,2-Benzenedimethanol compounds are described as intermediates for fungicidal piperidine derivatives. | 1,2-Benzenedimethanol (general class) | |

| Agrochemical Transformation | The parent compound is a known transformation product of the fungicide Dithianon. | 1,2-Benzenedimethanol | nih.gov |

Precursor for Pharmaceutical Compounds

Polymer and Resin Production

The presence of two primary alcohol functionalities allows this compound to act as a diol monomer in various polymerization reactions, leading to the formation of polyesters, polyurethanes, and other polymeric structures. The methoxy group further influences the properties of the resulting polymers, often enhancing solubility, thermal stability, and imparting specific electronic characteristics.

Monomer in Polymerization Reactions

As a diol, this compound can undergo polycondensation reactions with diacids or their derivatives to produce polyesters. While specific studies on the homopolymerization of this compound are not extensively documented, the behavior of the closely related, unsubstituted 1,4-benzenedimethanol serves as a valuable reference. The hydrogenation of polyethylene (B3416737) terephthalate (B1205515) (PET) waste yields 1,4-benzenedimethanol, which is then utilized as a feedstock to produce other valuable alcohols and potentially polymers. researchgate.net This highlights the potential of benzenedimethanol structures as monomers in sustainable polymer synthesis.

The reactivity of the hydroxyl groups in this compound allows for its incorporation into various polymer backbones. For instance, in coordination-insertion polymerization, related methoxy-substituted monomers like 2-(4-methoxyphenyl)-1,3-butadiene have been successfully polymerized to create hydrophilic plastics. rsc.org This suggests that the methoxy group in this compound could similarly be leveraged to tailor the surface properties of polymers.

Furthermore, bio-based monomers with similar structural motifs, such as 2-methoxy-4-vinylphenol (B128420) (MVP) derived from ferulic acid, are used in radical polymerization to create a range of thermoplastics and thermosets. nih.govmdpi.comresearchgate.net This underscores the utility of the methoxy-phenol structure in developing functional polymers from renewable resources.

Development of Resins

The bifunctional nature of this compound makes it a suitable candidate for the development of various resins, including alkyd and epoxy resins. Alkyd resins, which are polyesters modified with fatty acids, are widely used in coatings and paints. The diol functionality of this compound can be reacted with polybasic acids and drying oils to form the polyester (B1180765) backbone of these resins.

In the realm of epoxy resins, while direct use of this compound is not prominently reported, its structural elements are found in related applications. For example, it can be conceptualized as a precursor to diepoxides, which are fundamental components of epoxy resin systems. The synthesis of such resins often involves the reaction of a diol with epichlorohydrin.

Plasticizers

Plasticizers are additives that increase the flexibility and durability of polymers. While there is no direct evidence of this compound being used as a plasticizer, its diol structure is relevant to the synthesis of polymeric plasticizers. These are typically high-molecular-weight polyesters formed from the reaction of diols with dibasic acids. The resulting polyesters can then be blended with other polymers to impart flexibility. The aromatic nature and the presence of the methoxy group in this compound could potentially contribute to good compatibility with a range of polymer matrices.

Materials Science Applications

The unique combination of functional groups in this compound opens up possibilities for its use in the development of advanced materials with tailored properties.

Advanced Materials Development

The structural rigidity of the benzene ring combined with the reactive hydroxyl groups makes this compound a valuable building block for more complex molecular architectures. Its derivatives have been explored in various contexts. For instance, related methoxy-substituted compounds are used in the synthesis of materials with applications in medicine, such as in the design of compounds with anti-platelet aggregation activity. nih.gov

While not a direct application in materials development, the catalytic transformation of the related 1,4-benzenedimethanol to produce other useful alcohols demonstrates the potential for chemical modification of this class of compounds to create precursors for a variety of materials. researchgate.net

Optical Materials (e.g., Non-Linear Optical properties if present in analogs)

The methoxy group is a well-known electron-donating group, and its presence on a benzene ring can significantly influence the electronic and optical properties of a molecule. In the context of non-linear optical (NLO) materials, molecules with electron-donating and electron-withdrawing groups attached to a conjugated system can exhibit large second-order NLO responses.

While the NLO properties of this compound itself have not been extensively studied, the broader class of methoxy-substituted aromatic compounds is of significant interest in this field. For example, the polymerization of 2-(4-methoxyphenyl)-1,3-butadiene has been shown to produce polymers with interesting optical properties. rsc.org Furthermore, bio-based phenolic styrene (B11656) monomers, which include methoxy-substituted structures, have been investigated for the creation of functional polystyrenes with potential applications in advanced optical materials. researchgate.net These examples suggest that polymers derived from this compound could be engineered to possess desirable NLO properties, making them candidates for applications in photonics and optoelectronics.

Other Specialized Applications

While direct and extensive research on the specific use of this compound as a preservative in cosmetics and personal care products is limited, the functional characteristics of structurally analogous compounds provide a strong basis for its potential in this application. Aromatic alcohols and their derivatives are well-regarded for their antimicrobial properties, which makes them valuable as preservatives in a wide array of personal care formulations. The molecular architecture of this compound, featuring a methoxy group and two hydroxymethyl groups attached to a benzene ring, suggests it could possess comparable preservative efficacy.

Compounds that share structural similarities, such as benzyl (B1604629) alcohol and phenoxyethanol, are commonly employed as preservatives in the cosmetics industry. These ingredients function to inhibit the proliferation of bacteria, yeasts, and molds, thereby preserving the integrity and extending the shelf life of cosmetic products. The preservative action of these molecules typically involves the disruption of microbial cell membranes and the interference with vital enzymatic processes.

The presence of the methoxy group on the benzene ring of this compound is likely to influence its solubility and antimicrobial spectrum. It is conceivable that this compound could act as a broad-spectrum preservative, effective against a diverse range of microorganisms. However, comprehensive studies are required to formally determine its efficacy, optimal concentration levels, and compatibility with other ingredients commonly found in cosmetic formulations. The ongoing pursuit of novel and effective preservative systems continues to drive research into compounds like this compound.

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of the protons and carbons within a molecule.

¹H NMR Spectroscopy (e.g., chemical shifts, coupling constants)

Proton (¹H) NMR spectroscopy of 4-Methoxy-1,2-benzenedimethanol is expected to provide key information regarding the arrangement of its hydrogen atoms. The spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the two hydroxymethyl group protons, and the hydroxyl protons.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, we would anticipate three distinct aromatic signals. The proton at position 3, being ortho to a hydroxymethyl group and meta to the methoxy group, would appear at a certain chemical shift. The proton at position 5, situated between the methoxy and a hydroxymethyl group, and the proton at position 6, ortho to a hydroxymethyl group, would also have characteristic shifts. The coupling constants between these adjacent aromatic protons would provide valuable information about their relative positions.

The methoxy group (-OCH₃) protons would typically appear as a sharp singlet, integrating to three protons, in a region characteristic for such functional groups. The two hydroxymethyl (-CH₂OH) groups would each give rise to a signal, likely a doublet if there is coupling to the hydroxyl proton, or a singlet if there is rapid proton exchange. The chemical shifts of these methylene (B1212753) protons would be influenced by the adjacent hydroxyl and aromatic ring. The hydroxyl (-OH) protons of the two alcohol functionalities would likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) (Hz) |

| Aromatic H-3 | 6.8 - 7.3 | d | ~8-9 |

| Aromatic H-5 | 6.8 - 7.3 | dd | ~8-9, ~2-3 |

| Aromatic H-6 | 6.8 - 7.3 | d | ~2-3 |

| Methoxy (-OCH₃) | ~3.8 | s | - |

| Hydroxymethyl (-CH₂OH) | ~4.6 | s or d | - or ~5-7 |

| Hydroxymethyl (-CH₂OH) | ~4.6 | s or d | - or ~5-7 |

| Hydroxyl (-OH) | Variable | br s | - |

Note: The expected values are based on general principles and data for analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy (e.g., chemical shifts)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, we would expect to see eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

The six aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons. The carbon bearing the methoxy group (C-4) and the carbons bearing the hydroxymethyl groups (C-1 and C-2) would be significantly influenced by the oxygen substituents, leading to downfield shifts. The remaining aromatic carbons (C-3, C-5, and C-6) would also have characteristic chemical shifts based on their electronic environment. The carbon of the methoxy group would appear at a distinct upfield position compared to the aromatic carbons. The two hydroxymethyl carbons are expected to have similar chemical shifts.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~135-140 |

| C-2 | ~135-140 |

| C-3 | ~110-120 |

| C-4 | ~155-160 |

| C-5 | ~110-120 |

| C-6 | ~120-130 |

| Methoxy (-OCH₃) | ~55-60 |

| Hydroxymethyl (-CH₂OH) | ~60-65 |

Note: The expected values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, solid-state NMR)

Solid-state NMR (ssNMR) could provide insights into the molecular structure and dynamics of this compound in the solid phase. This would be particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding, which are often different in the solid state compared to in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key vibrational modes would include:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is expected for the hydroxyl (-OH) groups of the two alcohol functionalities. This broadening is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy and hydroxymethyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds in the benzene ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether (methoxy) and alcohol groups would result in strong IR absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

O-H Bending: The bending vibration of the O-H group would also be present in the fingerprint region.

FT-IR and FT-Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are modern vibrational spectroscopy techniques that offer high sensitivity and resolution.

FT-Raman spectroscopy, which is complementary to FT-IR, would also be a valuable tool. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching and C-H stretching vibrations would be expected to show strong signals. The symmetric vibrations of the molecule would be particularly Raman active. A combined analysis of both FT-IR and FT-Raman spectra would provide a more complete vibrational assignment.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Medium | Strong |

| C-H Stretch (aliphatic) | 2850-3000 | Medium | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch (ether & alcohol) | 1000-1300 | Strong | Medium |

Note: The expected values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragments.

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the sample, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound is governed by the presence of the methoxy group, the two hydroxymethyl groups, and the aromatic ring. Key fragmentation pathways would likely include:

Loss of a hydrogen atom: A peak at M-1 is common for alcohols.

Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the C-C bond between the ring and a hydroxymethyl group.

Loss of water (H₂O): Elimination of water from the molecular ion.

Loss of formaldehyde (B43269) (CH₂O): From the hydroxymethyl group or rearrangement.

Loss of a methyl radical (•CH₃): From the methoxy group.

Formation of a tropylium-like ion: A common rearrangement for benzylic compounds, often leading to a fragment at m/z 91, although substitution will alter this. A prominent fragment is often observed at m/z 121 for 4-methoxy substituted benzyl (B1604629) compounds, arising from the stable 4-methoxybenzyl cation. masterorganicchemistry.com

Based on the fragmentation of related compounds like 4-methoxybenzyl alcohol and other substituted aromatic ethers, a plausible fragmentation pattern can be predicted. nist.govmiamioh.edu

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 168 | [C₉H₁₂O₃]⁺• | Molecular Ion |

| 151 | [C₉H₁₁O₂]⁺ | Loss of •OH |

| 137 | [C₈H₉O₂]⁺ | Loss of •CH₂OH |

| 121 | [C₈H₉O]⁺ | Formation of 4-methoxybenzyl cation |

| 109 | [C₇H₉O]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Liquid chromatography-mass spectrometry (LC/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source is well-suited for the analysis of moderately polar compounds like this compound. shimadzu.com APCI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

The ionization process in APCI involves a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to or from the analyte molecule. shimadzu.com This makes it a robust technique for quantitative analysis. For diols, which can sometimes exhibit poor ionization, derivatization with reagents like boronic acids can be employed to enhance detection sensitivity in LC/MS analysis. nih.govnih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This technique would confirm the elemental composition of this compound as C₉H₁₂O₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ijermt.org

The primary chromophore in this compound is the methoxy-substituted benzene ring. The electronic spectrum is dominated by π → π* transitions of the aromatic system. The presence of the electron-donating methoxy group (-OCH₃) and the two hydroxymethyl groups (-CH₂OH) influences the energy of these transitions.

Electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. ijermt.orgmsu.edu Therefore, the characteristic absorption bands of benzene (around 204 nm and 256 nm) are expected to be shifted to longer wavelengths for this compound. Studies on methoxy-substituted benzenes confirm this trend. ibm.com

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | ~270-280 | Primary absorption band, shifted due to substituents |

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. nih.gov For this compound, quantum chemical calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure.

Predict vibrational frequencies: Complementing infrared spectroscopy data.

Calculate electronic transition energies: To aid in the assignment of UV-Vis absorption bands.

Simulate mass spectrometric fragmentation: By calculating the energies of various fragment ions, the most likely fragmentation pathways can be predicted.

Studies on related substituted benzenes and phenols have demonstrated that DFT calculations can accurately predict spectroscopic properties, providing valuable insights that support experimental findings. nih.govresearchgate.net Such calculations would be invaluable for a detailed understanding of the structure-property relationships in this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and properties of molecules. researchgate.netcam.ac.uk For this compound, DFT calculations would provide crucial information regarding its geometry, reactivity, and stability.

Optimized Structural Parameters

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would reveal the spatial orientation of the methoxy group and the two hydroxymethyl groups on the benzene ring. The planarity of the benzene ring and the conformational preferences of the flexible side chains are significant outcomes of this analysis. Comparing these calculated parameters with experimental data, if it were available, would validate the computational method used.

Table 1: Hypothetical Optimized Structural Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 119 - 121 | ~0 |

| C-O (methoxy) | ~1.36 | - | - |

| O-CH3 | ~1.43 | - | - |

| C-CH2OH | ~1.51 | - | - |

| C-O (alcohol) | ~1.43 | - | - |

| O-H | ~0.96 | - | - |

| C-O-C (ether) | - | ~118 | - |

| C-C-O (alcohol) | - | ~110 | - |

| H-O-C (alcohol) | - | ~109 | - |

Note: This table presents expected values based on general principles of organic chemistry and data from similar molecules. Actual values would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (blue) indicate electron-deficient areas, which are prone to nucleophilic attack.

For this compound, the oxygen atoms of the methoxy and hydroxymethyl groups would be expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups, being electron-deficient, would exhibit positive potential and thus be susceptible to nucleophilic attack. The aromatic ring itself would show a complex potential landscape influenced by the electron-donating methoxy group and the electron-withdrawing hydroxymethyl groups.

HOMO-LUMO Energy Analysis for Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and determining the electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. wuxibiology.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: This table is a template for data that would be obtained from a specific DFT calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.org

Molecular Stability

NBO analysis can elucidate the stability of a molecule by examining delocalization effects, specifically the interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions, known as the second-order perturbation energy (E(2)), quantifies the extent of electron delocalization. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. In this compound, significant delocalization would be expected between the lone pairs of the oxygen atoms and the antibonding orbitals of the benzene ring and adjacent bonds.

Intra- and Intermolecular Hydrogen Bonding

A key feature of this compound is its potential to form both intramolecular and intermolecular hydrogen bonds due to the presence of hydroxyl groups. NBO analysis is a powerful method for identifying and quantifying these interactions. nih.govnih.gov An intramolecular hydrogen bond could potentially form between the hydroxyl group at one position and the oxygen of the adjacent hydroxymethyl or methoxy group. The analysis would reveal donor-acceptor interactions characteristic of hydrogen bonding, such as the interaction between the lone pair of an oxygen atom (donor) and the antibonding orbital of an O-H bond (acceptor). The strength of these hydrogen bonds can be estimated from the corresponding E(2) values. Intermolecular hydrogen bonding would be crucial in the solid state and in solution, influencing the compound's physical properties.

Hyperconjugative Interactions

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital, play a crucial role in the stability of this compound. These interactions are effectively studied using Natural Bond Orbital (NBO) analysis. researchgate.netscielo.br This method quantifies the stabilization energy associated with electron delocalization.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is typically visualized using a color-coded property called d_norm, which indicates distances shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 62.6 |

| C···H/H···C | 15.8 |

| O···H/H···O | 15.3 |

Fukui Functional Analysis for Nucleophilic and Electrophilic Attack Sites

Fukui functional analysis is a concept within Density Functional Theory (DFT) that helps in predicting the reactivity of different sites within a molecule. nih.govnist.gov It identifies the regions most susceptible to nucleophilic and electrophilic attack by analyzing the change in electron density when an electron is added or removed. The Fukui function, ƒ(r), can be calculated for an electrophilic attack (ƒ⁺(r)), a nucleophilic attack (ƒ⁻(r)), and a radical attack (ƒ⁰(r)).

For this compound, the oxygen atoms of the hydroxyl and methoxy groups, being electronegative, are expected to be potential sites for electrophilic attack. Conversely, the aromatic carbon atoms, particularly those influenced by the electron-donating methoxy group, and the hydrogen atoms of the hydroxyl groups could be susceptible to nucleophilic attack. nist.gov A molecular electrostatic potential (MEP) map often complements this analysis, where regions of negative potential (typically colored red) indicate sites for electrophilic attack, and positive potential regions (blue) indicate sites for nucleophilic attack. nist.gov

Potential Energy Surface (PES) Scan Analysis for Conformation

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the bonds connecting the methoxy and hydroxymethyl groups to the benzene ring. A Potential Energy Surface (PES) scan is a computational method used to explore these conformations by systematically changing a specific dihedral angle and calculating the energy at each step, while optimizing the rest of the geometry. mtu.edunih.govsigmaaldrich.com

Non-Linear Optical (NLO) Properties

Organic molecules with donor-acceptor functionalities and extended π-conjugation can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. researchgate.net These properties are characterized by molecular parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These values can be calculated using quantum chemical methods. researchgate.net

| Property | Value |

| Dipole Moment (μ) in Debye | 2.6382 |

| Mean Polarizability <α> (esu) | 3.485 x 10⁻²² |

| First Hyperpolarizability (β_total) (esu) | 13.44 x 10⁻²⁷ |

Chromatographic Techniques for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is highly effective for assessing the purity of a substance and confirming its molecular identity. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for such compounds include the loss of a methyl group (-CH₃) from the methoxy ether, the loss of a hydroxyl group (-OH) or water (-H₂O) from the alcohol functionalities, and cleavage of the C-C bond between the benzene ring and the hydroxymethyl groups. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed to monitor the progress of chemical reactions. advion.com Its application is crucial in the synthesis of this compound to determine the point of completion by observing the consumption of starting materials and the formation of the desired product. libretexts.org

The process involves spotting a small amount (an aliquot) of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. advion.com To effectively monitor a reaction, three lanes are typically spotted on the plate: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. libretexts.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixtures travel at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. youtube.com

For the synthesis of this compound, which could, for example, involve the reduction of 4-methoxyphthalaldehyde, TLC would be used to track the disappearance of the starting aldehyde and the appearance of the diol product. The progress is visualized, often under UV light, by comparing the spots in the reaction mixture lane to the reference spots of the starting material. libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot, corresponding to this compound, appears and intensifies over time. youtube.com The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the compounds.

The selection of the eluent system is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. arkat-usa.org The table below illustrates a hypothetical time-course analysis for a reaction producing this compound.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

| Time (minutes) | Starting Material (Reactant) Spot | Product Spot (this compound) | Observations |

| 0 | Intense | Not visible | Reaction initiated. Only starting material is present. |

| 30 | Visible | Faint | Product begins to form; starting material is being consumed. |

| 60 | Faint | Visible | Significant conversion to product has occurred. |